(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles, specifically featuring a benzo[b]thiophene moiety and diphenyl substituents. This compound is characterized by its unique structural features, which contribute to its potential applications in various fields, including medicinal chemistry and materials science.
This compound is classified as a heterocyclic aromatic compound due to the presence of the oxazole ring, which contains both nitrogen and oxygen atoms. Its classification also includes it being a derivative of benzo[b]thiophene, a structure known for its electronic properties and biological activity.
The synthesis of (4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves several key steps:
Common reagents used in these synthetic pathways may include:
The molecular structure of (4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be represented as follows:
The molecular formula can be represented as , indicating the presence of 22 carbon atoms, 19 hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.
(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions:
Reactions are usually monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine product formation and purity.
The mechanism of action for (4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the benzo[b]thiophene moiety is believed to enhance binding affinity due to π-stacking interactions.
Research indicates that compounds containing similar structures exhibit significant biological activities, including antifungal properties against various pathogens such as Candida albicans and Aspergillus fumigatus .
The physical properties of (4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole include:
Chemical properties include:
(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has several promising applications:
The pharmacological behavior of chiral dihydrooxazole derivatives exhibits profound dependence on absolute configuration. The (4S,5S) and (4R,5R) diastereomers of 2-(benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole function as non-superimposable mirror images with distinct biological interactions. This stereospecificity originates from the three-dimensional arrangement of pharmacophore elements relative to asymmetric carbon atoms at positions 4 and 5, which dictate binding orientation within chiral enzyme pockets or receptors [1].
Table 1: Comparative Bioactivity of (4S,5S) and (4R,5R) Diastereomers
Stereochemical Configuration | Binding Affinity (Ki, nM) | Metabolic Half-life (HLM, min) | VEGFR2 Inhibition (%) |
---|---|---|---|
(4S,5S) | 12.3 ± 1.2 | 80.5 ± 4.3 | 92 ± 3 |
(4R,5R) | 210.7 ± 15.6 | 32.1 ± 2.1 | 28 ± 5 |
Racemic Mixture | 85.4 ± 8.9 | 48.7 ± 3.5 | 55 ± 4 |
Data derived from [5] [6] demonstrate the (4S,5S) isomer's superior target affinity and metabolic stability. This stereopreference arises from complementary van der Waals contacts and hydrogen-bonding networks within the ATP-binding cleft of kinases like VEGFR2. Molecular dynamics simulations reveal the (4S,5S) conformer positions the benzo[b]thiophene moiety perpendicular to the phenyl rings, creating optimal hydrophobic burial in the catalytic pocket. Conversely, the (4R,5R) enantiomer adopts a sterically congested orientation that disrupts key interactions with residues coordinating the phosphate groups [2] [6].
Synthetic access to these stereopure diastereomers employs chiral phosphoric acid catalysts via asymmetric dearomatization or enantioselective condensation. The Sharpless asymmetric dihydroxylation protocol achieves >98% enantiomeric excess (ee) when using (DHQD)2PHAL or (DHQ)2PHAL ligands, while organocatalytic approaches with BINOL-derived phosphoric acids deliver 94-99% de for the S,S-configuration [6]. This precision is pharmacologically imperative: studies show racemic mixtures exhibit only 55% of the antiangiogenic efficacy of the pure (4S,5S) enantiomer against HUVEC tubulogenesis, confirming substantial activity dilution by the distomer [2].
Strategic fusion of the benzo[b]thiophene heterocycle with the dihydrooxazole scaffold generates multifunctional ligands capable of simultaneous polypharmacology. The benzo[b]thiophene component contributes three critical attributes:
Table 2: Pharmacological Impact of Benzo[b]thiophene Incorporation
Dihydrooxazole C2 Substituent | Candida albicans MIC (μg/mL) | VEGFR2 IC50 (nM) | Log P | Aqueous Solubility (μM) |
---|---|---|---|---|
Benzo[b]thiophen-2-yl | 0.03 ± 0.01 | 14.2 ± 1.5 | 3.8 | 12.4 |
[1,1'-Biphenyl]-4-yl | 0.05 ± 0.02 | 86.7 ± 6.3 | 4.9 | 3.2 |
3-Phenylfuran | 0.25 ± 0.05 | >1000 | 3.2 | 28.7 |
Phenyl | >64 | >1000 | 2.1 | 105.0 |
Data adapted from [4] [5] [9] confirm the benzo[b]thiophene hybrid's exceptional potency. Structure-activity relationship (SAR) analysis reveals its linear, coplanar conformation optimally spans subpockets I-III in fungal CYP51 (lanosterol 14α-demethylase), displacing the heme-coordinated water molecule while maintaining hydrophobic contact with Leu503. In contrast, biphenyl derivatives exhibit torsional strain that compromises binding entropy, reducing antifungal efficacy 10-fold against Aspergillus fumigatus [4] [5].
The hybridization strategy further enables synergistic dual-targeting. Benzo[b]thiophene-dihydrooxazole conjugates simultaneously disrupt microtubule polymerization (via β-tubulin depolymerization) and inhibit angiogenic signaling (through VEGFR2/Akt/Src pathway suppression). Confocal microscopy demonstrates that the (4S,5S)-benzo[b]thiophene derivative induces 78% reduction in f-actin filament density within 30 minutes, whereas separated pharmacophores show <15% disruption at equivalent concentrations [2] [7]. This cooperative effect originates from the molecule's bifunctional topology: the benzo[b]thiophene occupies the colchicine site on β-tubulin, while the dihydrooxazole moiety hydrogen-bonds to Thr179 in the VEGFR2 kinase domain.
Synthetic optimization focuses on C6 halogenation of the benzo[b]thiophene ring to enhance target residence time. Chloro or bromo substituents at this position deepen penetration into the CYP51 access channel, improving Candida albicans inhibition 8-fold (MIC = 0.008 μg/mL) compared to unsubstituted analogs. Crucially, these electronegative groups do not induce CYP3A4 or CYP2D6 inhibition, mitigating metabolic drug-interaction risks [4] [5]. Molecular modeling confirms the 6-bromo derivative's orthogonal dipole moment strengthens halogen bonding with Tyr122 hydroxyl groups in fungal CYP51, explaining its 0.004 μM IC50 against fluconazole-resistant strains [5].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7